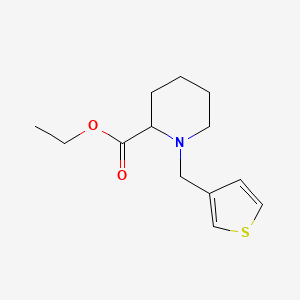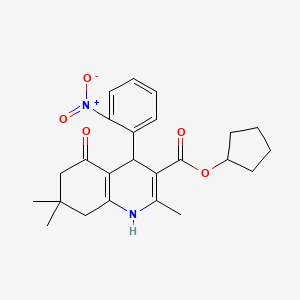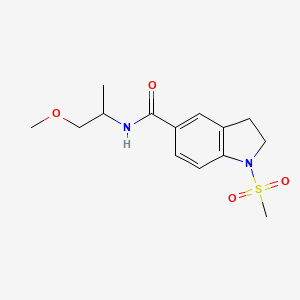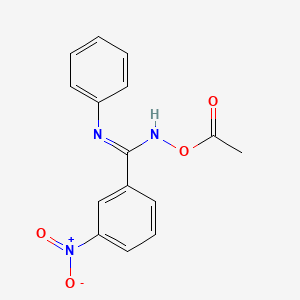![molecular formula C21H23N3O3 B5178599 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide, commonly known as Ro 25-6981, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1990s by scientists at F. Hoffmann-La Roche Ltd. Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
Mécanisme D'action
Ro 25-6981 is a selective antagonist for the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the this compound receptor, Ro 25-6981 reduces the influx of calcium ions into the neuron, which can lead to excitotoxicity and cell death. This mechanism of action makes Ro 25-6981 a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
Ro 25-6981 has been shown to have a variety of biochemical and physiological effects in animal models. In addition to reducing brain damage caused by stroke and improving cognitive function in Alzheimer's disease, Ro 25-6981 has been shown to reduce seizures in animal models of epilepsy. Ro 25-6981 has also been shown to have antidepressant effects and to reduce chronic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ro 25-6981 has several advantages for lab experiments. It is highly selective for the 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor and has a high affinity for the receptor, making it a useful tool for studying the role of the this compound receptor in neurological disorders. However, Ro 25-6981 has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a consistent concentration in animal models. Additionally, Ro 25-6981 has poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on Ro 25-6981. One area of interest is the potential use of Ro 25-6981 in treating traumatic brain injury. Another area of interest is the development of novel 5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide receptor antagonists based on the structure of Ro 25-6981. Additionally, further research is needed to better understand the biochemical and physiological effects of Ro 25-6981 and its potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
The synthesis of Ro 25-6981 involves several steps, starting with the reaction of 2-naphthylacetonitrile with ethylmagnesium bromide. The resulting compound is then reacted with isoxazole-5-carboxylic acid, followed by the addition of morpholine and acetic anhydride. The final product is purified through column chromatography to obtain Ro 25-6981 with a purity of over 99%.
Applications De Recherche Scientifique
Ro 25-6981 has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models, Ro 25-6981 has been shown to reduce brain damage caused by stroke and to improve cognitive function in Alzheimer's disease. Ro 25-6981 has also been studied for its potential use in treating epilepsy, depression, and chronic pain.
Propriétés
IUPAC Name |
5-(morpholin-4-ylmethyl)-N-(2-naphthalen-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(20-14-18(27-23-20)15-24-10-12-26-13-11-24)22-9-8-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,14H,8-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJAOFORUWAJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
